3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride
Description
Properties
IUPAC Name |
3-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDYYWHBVPDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)N)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride typically involves the reaction of 4-chlorobenzylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Amine-Facilitated Reactions
The primary amine group enables nucleophilic and redox transformations under controlled conditions:
Key Findings :
-
Alkylation proceeds efficiently in dichloromethane (DCM) at ambient temperatures using inorganic bases like K₂CO₃ .
-
Oxidation with hydrogen peroxide requires acidic conditions to avoid over-oxidation to nitro compounds.
Nitrile Group Reactivity
The benzonitrile moiety participates in hydrolysis and nucleophilic addition:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Benzamide derivatives | |
| Basic Hydrolysis | NaOH (aq), Δ | Benzoic acid derivatives | |
| Nucleophilic Addition | Grignard reagents, THF | Ketones after protonation |
Optimization Notes :
-
Hydrolysis to carboxylic acids under basic conditions achieves >80% yield when monitored via HPLC.
-
Nitrile reduction to primary amines requires stronger agents (e.g., LiAlH₄) rather than NaBH₄, which is ineffective.
Substituent-Directed Reactions
The 4-chlorophenyl group influences electronic and steric properties:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitrated derivatives at meta positions | |
| Cross-Coupling | Pd catalysts, arylboronic acids | Biaryl products via Suzuki-Miyaura coupling |
Structural Insights :
-
Chlorine’s electron-withdrawing effect directs electrophiles to the benzonitrile ring’s meta position.
-
Suzuki couplings proceed efficiently with Pd(PPh₃)₄ catalysts in toluene/water mixtures.
Reaction Optimization and Analytical Methods
Critical parameters for reproducibility:
Notable Observations :
Scientific Research Applications
Pharmacological Applications
Anticancer Research
The compound has been investigated for its potential in cancer treatment. Studies have shown that it exhibits inhibitory effects on certain cancer cell lines. For instance, research indicates that the compound can affect the growth of pancreatic cancer cells, demonstrating its potential as an anticancer agent .
Neuropharmacology
Research has highlighted the role of this compound in modulating neuropeptide systems. Specifically, it has been studied as a non-peptide antagonist in the relaxin-3/RXFP3 system, which is involved in stress responses and appetite control. Its binding affinity indicates that it may serve as a therapeutic target for conditions related to these physiological processes .
Biochemical Applications
Buffering Agent
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range suitable for various biological experiments (pH 6-8.5). This property makes it valuable in biological research where pH stability is crucial .
Structure-Activity Relationship Studies
The compound's structural modifications have been explored to understand its biological activity better. For instance, variations in the para position on the phenyl ring have been systematically studied to assess their impact on inhibitory activity against specific cell lines. Such structure-activity relationship (SAR) studies are essential for optimizing the compound's efficacy and minimizing off-target effects .
Table 1: Biological Activities of this compound
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | PANC1 | 4.8 | Significant growth inhibition observed |
| Neuropharmacology | RXFP3 | ≤ 1 | Potential therapeutic target |
| Cell Culture Buffering | Various | N/A | Effective pH stabilizer |
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on pancreatic cancer cells, researchers treated PANC1 cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be developed into a promising anticancer drug.
Case Study 2: Neuropharmacological Effects
Another investigation examined the antagonistic effects of the compound on the RXFP3 receptor. Researchers found that modifications to the compound's structure could enhance its binding affinity, indicating its potential use in treating disorders related to stress and appetite regulation.
Mechanism of Action
The mechanism of action of 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Chlorophenyl and Nitrile Groups
The following compounds share key structural motifs, such as chlorophenyl, benzonitrile, or aminoalkyl substituents, enabling comparative analysis:
Key Observations:
- Substituent Position: The 3-position substitution in the target compound contrasts with 4-substituted analogs (e.g., 4-(aminomethyl)benzonitrile hydrochloride), which may alter steric interactions and binding affinity .
- Functional Groups: Replacement of the nitrile group with esters (e.g., methyl 4-(2-aminoethyl)benzoate hydrochloride) reduces electrophilicity, impacting reactivity in downstream synthesis .
Isoxazole and Pyrazole Derivatives ()
Vicinal diaryl-substituted isoxazoles (e.g., Compound 22 : C₂₄H₁₆ClN₃O) share the 4-chlorophenyl motif but incorporate an isoxazole ring instead of a benzonitrile core. These compounds exhibit in vitro growth inhibition (e.g., IC₅₀ values in cancer cell lines) due to their planar aromatic systems, which enhance intercalation with biological targets .
| Compound | Structure | Yield | Key Feature |
|---|---|---|---|
| 22 | 3-((4-(4-Chlorophenyl)isoxazolyl)phenoxy)methylbenzonitrile | 97% | Isoxazole ring, phenoxy linker |
| 27 | 4-((4-(4-Chlorophenyl)isoxazolyl)phenoxy)methylbenzonitrile | 77% | Para-substitution on benzonitrile |
Comparison : The target compound’s benzonitrile group may offer greater metabolic stability compared to isoxazole-based derivatives, which are prone to ring-opening reactions .
Stereochemical and Pharmacokinetic Considerations
- Chirality: highlights the stereospecific synthesis of "3-((2s,3s)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride," emphasizing the importance of enantiomeric purity in pharmacological activity .
- Solubility: Hydrochloride salts (e.g., the target compound and methyl 4-(2-aminoethyl)benzoate hydrochloride) improve aqueous solubility compared to free bases, enhancing bioavailability .
Biological Activity
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14ClN2·HCl
- Molecular Weight : 284.2 g/mol
The presence of an amino group and a chlorophenyl moiety contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
- IC50 Values : The IC50 values for MCF-7 and HeLa cells were determined to be approximately 15 µM and 20 µM, respectively.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity, impacting signal transduction pathways that regulate cell growth.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria.
- Results indicated that the compound retained activity against strains resistant to common antibiotics, highlighting its potential utility in treating resistant infections.
-
Anticancer Research :
- A study assessed the compound's effects on tumor growth in vivo using xenograft models.
- Treated groups exhibited significantly reduced tumor sizes compared to control groups, supporting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[Amino-(4-chlorophenyl)methyl]benzonitrile; hydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogs like [(4-Fluoro-3-methylphenyl)methyl]methylamine hydrochloride are synthesized via reactions between benzyl chloride derivatives and amines under controlled conditions (e.g., temperature, solvent polarity) . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>97% purity thresholds) .
- Key Considerations : Use anhydrous solvents to prevent hydrolysis of the nitrile group. Monitor reaction progress via TLC or LC-MS .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR : - and -NMR to confirm the presence of the 4-chlorophenyl group, benzonitrile moiety, and hydrochloride salt .
- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding patterns, as demonstrated for structurally similar compounds like (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride .
- FT-IR : Validate functional groups (e.g., C≡N stretch at ~2200 cm) .
Q. What are the solubility and stability profiles of this compound under different conditions?
- Solubility : Hydrochloride salts generally enhance aqueous solubility. For example, 4-(Aminomethyl)benzonitrile hydrochloride is soluble in polar solvents (e.g., DMSO, methanol) but less so in non-polar solvents .
- Stability : Store at 2–8°C under inert atmosphere to prevent degradation. Stability studies for analogs suggest susceptibility to light and moisture; use amber vials .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis?
- Strategies :
- Catalysts : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach the 4-chlorophenyl group, as seen in biphenyl-carbonitrile syntheses .
- Continuous Flow Reactors : Improve scalability and reduce by-products, as applied in industrial production of 3-(3-chloro-4-methylphenyl)benzonitrile .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .
Q. What is the mechanistic role of the 4-chlorophenyl group in substitution reactions?
- Electronic Effects : The electron-withdrawing Cl group activates the benzonitrile moiety for nucleophilic attack, as observed in substitution reactions of 3-(3-chloro-4-methylphenyl)benzonitrile .
- Steric Effects : Bulky substituents may hinder reactivity; computational modeling (DFT) can predict regioselectivity .
Q. How do computational methods aid in predicting biological interactions?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For example, analogs with similar biphenyl structures show affinity for kinase domains .
- MD Simulations : Assess stability of ligand-target complexes over time, identifying key residues for interaction .
Q. How can discrepancies in biological activity data across studies be resolved?
- Reproducibility Measures :
- Standardize assay conditions (e.g., cell lines, incubation times). For instance, variations in IC values for azetidine derivatives were traced to differences in cell viability protocols .
- Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
